1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3-ethyl-4-methyl-
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Overview
Description
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-]: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge, with additional ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] typically involves multi-step organic reactions. One common method is the condensation of pyrrole-2-carboxaldehyde with formaldehyde in the presence of a base, followed by alkylation with ethyl and methyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, are used to isolate and refine the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA, leading to modifications that affect gene expression. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the methylene bridge and additional substituents.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Contains a single methyl group on the pyrrole ring.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Features an ethyl group on the nitrogen atom of the pyrrole ring.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] is unique due to its bis-pyrrole structure connected by a methylene bridge and the presence of both ethyl and methyl substituents. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
4758-81-0 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-ethyl-5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H22N2O2/c1-5-12-10(3)14(18-16(12)8-20)7-15-11(4)13(6-2)17(9-21)19-15/h8-9,18-19H,5-7H2,1-4H3 |
InChI Key |
MZZONQQGQVBCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C=O)CC)C)C=O |
Origin of Product |
United States |
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